methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylate ester group at position 5. It has a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-4-nitropyrazole-5-carboxylate typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and the use of a solvent to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and eco-friendly procedures, such as ultrasound and microwave-assisted reactions, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted pyrazoles when the nitro group undergoes nucleophilic substitution .
Scientific Research Applications
methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-4-nitropyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyrazoles and pyrazole derivatives, such as:
- 1-methyl-3-nitropyrazole
- 1,3-dimethyl-4-nitropyrazole
- 1-methyl-4-nitro-5-pyrazole carboxylic acid .
Uniqueness
methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-5(10(12)13)6(7(11)14-3)9(2)8-4/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUAFFJKVPAOLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214734 | |
Record name | Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78208-69-2 | |
Record name | Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78208-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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